![molecular formula C13H17ClN2O3S B2421483 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one CAS No. 923216-65-3](/img/structure/B2421483.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one
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Overview
Description
“1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one” is a chemical compound with the CAS Number: 923216-65-3 . It has a molecular weight of 316.81 . The IUPAC name for this compound is 1-(2-chloropropanoyl)-4-(phenylsulfonyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O3S/c1-11(14)13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
- Promising Derivatives : Notably, a derivative with a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl group (5h) and two derivatives with 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl groups (5k and 5l) exhibited potent growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with minimal inhibitory concentration (MIC) values as low as 16 μg/mL—16-fold more potent than ciprofloxacin itself. Most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
- Fluoroquinolones : Despite adverse events, fluoroquinolones continue to be major antimicrobial agents. Efforts focus on structural modifications to combat fluoroquinolone-resistant pathogens encountered in hospitals .
- Moderate Activity Against Gram-Positive Bacteria : While less potent against Gram-positive bacteria, they still play a crucial role in clinical practice .
- Hospital Environment : These efforts aim to address fluoroquinolone-resistant pathogens commonly found in hospitals .
- In Vitro Testing : The antimicrobial activity of these derivatives is evaluated against relevant bacterial strains .
Antimicrobial Activity
Structural Modification for Antimicrobial Efficacy
Potential Therapeutic Targets
Medicinal Chemistry Insights
Chemical Synthesis and Characterization
Future Prospects
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-11(14)13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNZRZGTNFDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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